

Reactivity of tBuBrettPhos Pd G3 with Aryl Electrophiles

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Compound Focus: tBuBrettPhos Pd G3

CAS No.: 1536473-72-9

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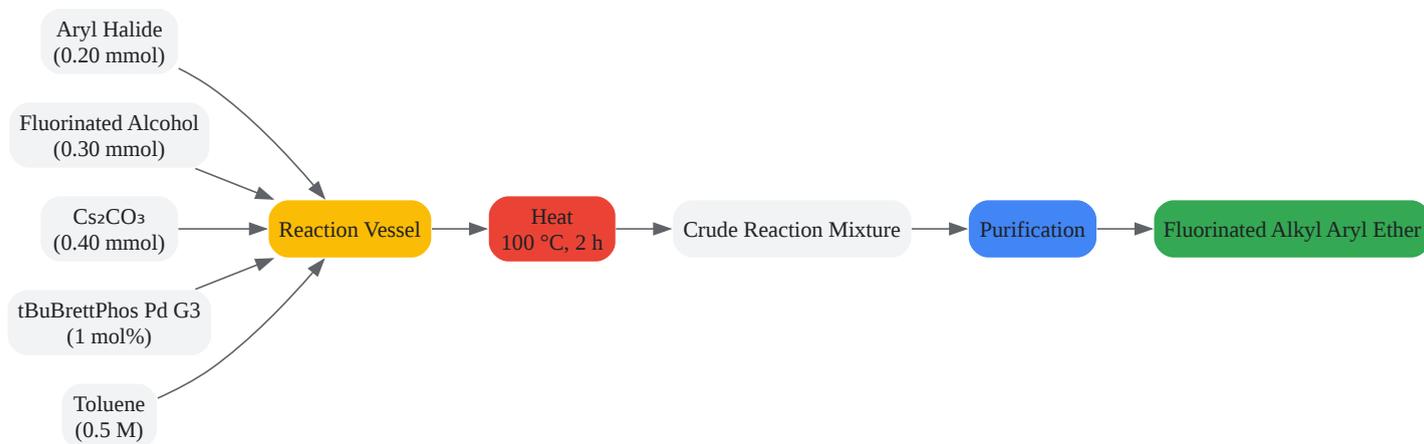
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Aryl Electrophile	Example Substrate	Reaction Type	Reported Outcome
Aryl Bromides	Various electron-rich and electron-poor (hetero)aryl bromides [1]	C–O Cross-Coupling [1]	High Yields (Excellent functional group tolerance, short reaction times)
Activated Aryl Chlorides	Fenofibrate derivative (electron-deficient) [1]	C–O Cross-Coupling [1]	Excellent Yield (96% yield)
Unactivated/Electron-Rich Aryl Chlorides	4-Chloroanisole (1b(Cl)) [1]	C–O Cross-Coupling [1]	Traces of Product (Not a competent substrate)

Detailed Experimental Protocol for C–O Cross-Coupling

This protocol for synthesizing fluorinated alkyl aryl ethers is adapted from a published procedure that highlights the use of **tBuBrettPhos Pd G3** with aryl bromides and activated aryl chlorides [1].

Reaction Setup Diagram



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Step-by-Step Procedure

- **Charge Reaction Vessel:** In a sealed-dry reaction tube, combine the aryl halide (0.20 mmol), fluorinated alcohol (0.30 mmol, 1.5 equiv), and Cs_2CO_3 (0.40 mmol, 2.0 equiv) [1].
- **Add Catalyst and Solvent:** Add **tBuBrettPhos Pd G3** (1 mol%) to the mixture. Then, add anhydrous toluene (0.4 mL) to achieve a concentration of 0.5 M relative to the aryl halide [1].
- **Execute Reaction:** Heat the sealed reaction mixture at **100 °C** for **2 hours** with vigorous stirring. The reaction progress can be monitored by TLC or LCMS.
- **Work-up:** After cooling to room temperature, dilute the mixture with ethyl acetate (~10 mL) and wash with water. Separate the organic layer and dry it over anhydrous MgSO_4 or Na_2SO_4 .
- **Purification:** Concentrate the organic solution under reduced pressure and purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Key Reaction Parameters

- **Catalyst Loading:** 1 mol% is standard, but loadings as low as 0.1-1 mol% are often effective for various cross-couplings [2] [3].
- **Base and Solvent:** Cs_2CO_3 in **toluene** is optimal for this specific protocol. K_3PO_4 is a cheaper alternative that provided comparable yield in optimization studies [1].
- **Temperature and Time:** The 100°C for 2 hours is recommended for full conversion of aryl bromides. For some electron-poor substrates, the temperature can be lowered to 80°C [1].

- **Handling:** The precatalyst is air- and moisture-stable, but reactions should be set up under an inert atmosphere (N₂/Ar) for optimal reproducibility [4] [2].

Key Considerations for Reaction Success

- **Precatalyst Advantages:** **tBuBrettPhos Pd G3** is a third-generation precatalyst that quantitatively generates the active LPd(0) species, offers precise ligand-to-palladium ratio control, and is highly soluble in common organic solvents [2]. The methanesulfonate anion in G3 precatalysts enhances their versatility and solution stability compared to earlier generations [2] [5].
- **Ligand Role:** The high performance stems from the **tBuBrettPhos ligand**, a bulky, electron-rich biarylphosphine that creates a sterically hindered environment around palladium, facilitating the challenging oxidative addition step and preventing catalyst deactivation [6].
- **Scope and Limitations:** This catalyst excels in C–O [1], C–N (arylation of primary amides, amidines) [4] [2], and C–S bond formation [7]. However, as the data shows, **electron-rich aryl chlorides like 4-chloroanisole are poor substrates** [1]. For such demanding transformations, screening other catalysts like AdCyBrettPhos Pd G3 may be necessary [1].

Reference Information

- *ChemicalBook Product Page for t-BuBrettPhos Palladacycle Gen. 3* [4].
- *Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed Cross-Coupling of Aryl Bromides with Fluorinated Alcohols*. Org. Lett. 2020, 22, 16, 6573–6577 [1].
- *Sigma-Aldrich Technical Article: G3 and G4 Buchwald Precatalysts* [2].

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